1,3-diethyl-7-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
1,3-Diethyl-7-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound belonging to the pyrrolopyrimidine class. This compound features a fused pyrimidine and pyrrole ring system, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the condensation of ethyl acetoacetate with guanidine, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, making it useful in studying enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Uniqueness: 1,3-Diethyl-7-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern on the pyrrolopyrimidine core, which influences its chemical reactivity and biological activity.
This compound's diverse applications and unique properties make it a valuable subject of study in both academic and industrial research.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
1,3-diethyl-7-methyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-4-14-9-7(6-8(11(17)18)13(9)3)10(16)15(5-2)12(14)19/h6H,4-5H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQHLCRKLRAXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(N2C)C(=O)O)C(=O)N(C1=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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